5-Nitro-2-phenoxyaniline
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Overview
Description
5-Nitro-2-phenoxyaniline: is a synthetic compound with the chemical formula C12H10N2O3 . It appears as an orange solid and exhibits only slight solubility in water . Its alternate name includes P-4000 due to its exceptionally high sweetness intensity, approximately 4,000 times that of sucrose .
Preparation Methods
Synthetic Routes:: The synthesis of 5-Nitro-2-phenoxyaniline involves the nitration of 2-phenoxyaniline . The reaction typically proceeds under acidic conditions, using a mixture of concentrated sulfuric acid and nitric acid. The nitro group (-NO2) is introduced at the 5-position of the phenoxy ring.
Chemical Reactions Analysis
Reactions::
Nitration: The compound undergoes nitration to form 5-Nitro-2-phenoxyaniline.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: Substitution reactions at the phenoxy group are possible.
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Various reducing agents (e.g., hydrogen gas over a catalyst).
Substitution: Alkylating agents or other nucleophiles.
Major Products:: The primary product is this compound itself, resulting from nitration.
Scientific Research Applications
Chemistry::
Sweetness Studies: Due to its intense sweetness, researchers study its properties as a potential artificial sweetener.
Organic Synthesis: It serves as a building block in organic synthesis.
Pharmacology: Investigating its potential pharmacological effects.
Biochemical Research: Exploring its interactions with biological systems.
Flavor and Fragrance Industry: Used in flavor formulations.
Pharmaceuticals: As a starting material for drug development.
Mechanism of Action
The exact mechanism by which 5-Nitro-2-phenoxyaniline exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways related to sweetness perception or other biological processes.
Comparison with Similar Compounds
While 5-Nitro-2-phenoxyaniline is unique due to its extreme sweetness, similar compounds include 2-phenoxyaniline and 4-Nitro-2-phenoxyaniline . These compounds share structural similarities but differ in their substituent positions and properties.
Properties
CAS No. |
5410-98-0 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-nitro-2-phenoxyaniline |
InChI |
InChI=1S/C12H10N2O3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 |
InChI Key |
JLDQORDBQQXPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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